4-(Iodomethyl)non-6-en-1-yne
Description
Structure
3D Structure
Properties
CAS No. |
656234-82-1 |
|---|---|
Molecular Formula |
C10H15I |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
4-(iodomethyl)non-6-en-1-yne |
InChI |
InChI=1S/C10H15I/c1-3-5-6-8-10(9-11)7-4-2/h2,5-6,10H,3,7-9H2,1H3 |
InChI Key |
KIXNINVBBCGCLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC(CC#C)CI |
Origin of Product |
United States |
Retrosynthetic Analysis and Precursor Design for 4 Iodomethyl Non 6 En 1 Yne
Disconnection Strategies Applied to the Carbon Skeleton
The carbon skeleton of 4-(iodomethyl)non-6-en-1-yne presents several opportunities for strategic disconnections. The primary goal is to simplify the molecule by breaking key carbon-carbon bonds, leading to more readily accessible fragments. slideshare.netstudysmarter.co.uk A logical approach is to disconnect the molecule at positions that correspond to reliable bond-forming reactions in the forward synthesis.
A key disconnection strategy for alkynes involves breaking the C-C bond adjacent to the triple bond, as the alkylation of terminal alkynes is a robust and widely used reaction. slideshare.net In the case of this compound, a primary disconnection can be made at the C4-C5 bond. This disconnection simplifies the nine-carbon chain into two smaller, more manageable fragments.
Another potential disconnection point is the C6-C7 double bond, which could be formed through a variety of olefination reactions, such as the Wittig reaction. This strategy would break the molecule into a six-carbon fragment and a three-carbon fragment.
Table 1: Key Disconnections for the Carbon Skeleton of this compound
| Disconnection Point | Resulting Fragments (Synthons) | Corresponding Forward Reaction |
| C4 – C5 | A propargyl cation and a hexenyl anion | Alkylation of a terminal alkyne |
| C6 = C7 | An aldehyde and a phosphonium (B103445) ylide | Wittig reaction |
These disconnection strategies provide a roadmap for the construction of the carbon backbone of the target molecule.
Identification of Key Functional Group Interconversions Leading to the Iodomethyl, Alkyne, and Alkene Moieties
Functional group interconversions (FGIs) are crucial for manipulating the reactivity of molecules and installing the desired functional groups at the appropriate stages of a synthesis. bhavanscollegedakor.orgic.ac.uk For this compound, several FGIs are necessary to arrive at the final structure from plausible precursors.
The iodomethyl group is a key feature of the target molecule. A common and effective method for its introduction is through the conversion of a primary alcohol. This transformation can be achieved using various reagents, such as iodine in the presence of triphenylphosphine (B44618) and imidazole (B134444) (the Appel reaction), or by converting the alcohol to a better leaving group like a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt (Finkelstein reaction). vanderbilt.edu Therefore, a primary alcohol serves as a logical precursor to the iodomethyl group.
The alkyne moiety is a terminal alkyne. In many synthetic strategies, it is advantageous to introduce the terminal alkyne at a late stage to avoid potential side reactions. However, if a disconnection is made adjacent to the alkyne, a terminal alkyne building block would be a key starting material.
The internal alkene group at the C6 position is a (Z)-alkene. The stereochemistry of this double bond is a critical consideration. A stereoselective reduction of an alkyne can be employed to form a (Z)-alkene. For instance, the partial hydrogenation of an alkyne using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) typically yields the corresponding cis-alkene. imperial.ac.uk
Table 2: Key Functional Group Interconversions for this compound Synthesis
| Target Functional Group | Precursor Functional Group | Reagents and Conditions |
| Iodomethyl (-CH₂I) | Primary Alcohol (-CH₂OH) | I₂, PPh₃, Imidazole (Appel Reaction) |
| Iodomethyl (-CH₂I) | Tosylate (-CH₂OTs) | NaI, acetone (B3395972) (Finkelstein Reaction) |
| (Z)-Alkene (-CH=CH-) | Alkyne (-C≡C-) | H₂, Lindlar's Catalyst |
These FGIs provide the necessary transformations to install the required functional groups onto the carbon skeleton.
Rational Selection of Starting Materials and Building Blocks
Based on the disconnection strategies and functional group interconversions, a rational selection of starting materials can be made. The goal is to choose readily available and cost-effective compounds that can be efficiently converted into the target molecule.
Following the C4-C5 disconnection strategy, two key building blocks can be identified: a propargyl derivative and a C6 fragment. A suitable propargyl precursor would be propargyl alcohol , which contains the terminal alkyne and a hydroxyl group that can be later converted to the iodomethyl group. The C6 fragment would need to be a hexenyl halide, for example, 1-bromo-hex-3-ene .
Alternatively, if a strategy involving the late-stage formation of the alkene is considered, a starting material containing an alkyne that can be reduced is required. For instance, a precursor could be synthesized from 1,4-butynediol . This diol could be mono-protected, and the remaining alcohol could be converted to a leaving group for coupling with another fragment.
A plausible retrosynthetic pathway is outlined below:
Target Molecule: this compound
FGI: Recognize that the iodomethyl group can be derived from a primary alcohol. This leads to the precursor 4-(hydroxymethyl)non-6-en-1-yne .
Disconnection (C4-C5): Disconnect the bond between C4 and C5. This breaks the molecule into two fragments: a propargyl synthon and a hexenyl synthon.
Synthetic Equivalents: The synthetic equivalent for the propargyl synthon is propargyl alcohol . The synthetic equivalent for the hexenyl synthon is a (Z)-1-halo-hex-3-ene , such as (Z)-1-bromo-hex-3-ene.
Table 3: Potential Starting Materials and Building Blocks
| Building Block | Rationale |
| Propargyl alcohol | Provides the terminal alkyne and a hydroxyl group for conversion to the iodomethyl group. |
| (Z)-1-Bromo-hex-3-ene | Provides the C6 fragment with the required (Z)-alkene stereochemistry. |
| 1,4-Butynediol | A versatile starting material that can be elaborated to form a significant portion of the carbon skeleton. |
The selection of these starting materials provides a solid foundation for a convergent and efficient synthesis of this compound.
Synthetic Methodologies for the Preparation of 4 Iodomethyl Non 6 En 1 Yne
Development of Novel Synthetic Pathways to 4-(Iodomethyl)non-6-en-1-yne
The construction of the this compound framework requires careful strategic planning to assemble the enyne backbone and introduce the iodomethyl group at the desired position. Novel synthetic pathways often focus on improving efficiency and selectivity over traditional methods, which may require harsh conditions or multiple steps. rsc.org Modern strategies increasingly rely on catalytic processes that are both atom-economical and capable of exerting precise control over the molecular architecture.
A primary challenge in synthesizing the non-6-en-1-yne scaffold is controlling the geometry of the C6-C7 double bond, which can exist as either the E (trans) or Z (cis) isomer. Stereoselective synthesis is therefore critical. Transition-metal catalysis offers powerful tools for achieving high stereoselectivity in the formation of enynes. nih.govresearchgate.net For instance, palladium- and rhodium-catalyzed cross-coupling reactions can be fine-tuned through ligand selection to favor the formation of a specific isomer. nih.gov Hydrometallation-reductive elimination sequences are one possible mechanism through which these catalytic transformations can proceed to generate the desired enyne product with high stereocontrol. nih.gov
Strategies for achieving stereoselectivity often involve the coupling of a vinyl metallic species with an alkynyl halide or, conversely, a vinyl halide with a terminal alkyne. rsc.org The choice of metal catalyst, ligands, and reaction conditions dictates the stereochemical outcome of the coupling reaction.
Table 1: Comparison of Stereoselective Synthetic Approaches
| Method | Catalyst/Reagent | Typical Stereoselectivity | Key Features |
|---|---|---|---|
| Rhodium-Catalyzed Coupling | Rh-Phebox complex | Excellent (Z)-selectivity (>96:4) | Efficient for coupling terminal alkynes with internal alkynes. nih.gov |
| Iron-Catalyzed Carbozincation | Fe catalyst, then Cu-catalyzed Neigishi coupling | Stereoselective | Involves in-situ generation of organozinc reagents. rsc.org |
Once the enyne scaffold is constructed, the introduction of the iodomethyl group at the C4 position must be performed regioselectively. This means the iodine atom is directed specifically to the methyl group attached to C4, without reacting with the alkene or alkyne moieties. Direct iodination of an unactivated C-H bond is challenging; therefore, a common strategy involves the synthesis of a precursor molecule, such as 4-(hydroxymethyl)non-6-en-1-yne, followed by conversion of the hydroxyl group to an iodide.
Several methods exist for this transformation. Reagents like N-iodosuccinimide (NIS), often in the presence of a catalyst like alumina (B75360) (Al₂O₃), are effective for the iodination of terminal alkynes but can be adapted for other iodination reactions. rsc.orgresearchgate.net Hypervalent iodine reagents have also emerged as powerful tools in modern organic synthesis, capable of mediating complex transformations including fluorination and cyclization of enynes. thieme-connect.comescholarship.orgnih.gov While not a direct iodination of the target, the principles of using these reagents can be applied to functional group transformations that lead to the desired product. For instance, an iodine(I)/iodine(III) catalytic system could be explored for activating a precursor for subsequent iodination. escholarship.org
Table 2: Selected Reagents for Regioselective Iodination
| Reagent | Substrate | Conditions | Key Features |
|---|---|---|---|
| N-Iodosuccinimide (NIS) / Al₂O₃ | Terminal Alkynes | Al₂O₃ mediation | Provides excellent yields and chemoselectivity for 1-iodoalkynes. rsc.orgresearchgate.net |
| I₂ / [Rh]-complex / H₂ | Alkynes | Rhodium catalysis, in-situ HI generation | Efficient and highly selective hydroiodination of alkynes. researchgate.net |
Exploration of Organometallic Coupling Reactions in its Synthesis
Organometallic coupling reactions are indispensable for the construction of the carbon skeleton of this compound. rsc.org These reactions, typically catalyzed by transition metals like palladium, copper, nickel, or rhodium, excel at forming C-C bonds with high efficiency and control. nih.govrsc.org
A plausible synthetic route could involve a Sonogashira-type cross-coupling, which couples a terminal alkyne with a vinyl halide. rsc.org For the target molecule, one could envision coupling a fragment like 1-pentyne (B49018) with a vinyl iodide that already contains the (iodomethyl)ethyl side chain. Alternatively, a Negishi coupling could be employed, where an organozinc reagent is coupled with a suitable electrophile. rsc.org These methods are powerful because they allow for the convergent assembly of complex molecules from simpler, readily available starting materials. The main challenge in these couplings is controlling regio- and stereoselectivity. nih.govresearchgate.net
Radical-Mediated Syntheses of this compound
Free radical reactions offer an alternative approach to synthesis that complements traditional ionic pathways. nih.gov A radical-mediated synthesis of this compound might proceed through several mechanistic pathways. Molecular iodine (I₂) can serve as a precursor to iodine radicals, either through homolysis induced by heat or light, or via single electron transfer (SET) mechanisms. nih.gov
One hypothetical pathway could involve the radical addition of an iodomethyl group across one of the unsaturated bonds of a precursor molecule. More sophisticated strategies involve iodine-mediated radical cyclizations. For example, an appropriately substituted acyclic precursor could be induced to cyclize via an aminyl radical, which is generated through the homolytic cleavage of an N-I bond. mdpi.com Although this specific example leads to a cyclic product, the underlying principle of generating a carbon-centered radical via 1,5-hydrogen atom transfer could be adapted to functionalize the desired position of the non-enyne backbone. mdpi.com The imidoyl radical intermediate, formed from the addition of an iodine radical to an isocyanide, is another example of a key reactive species in iodine-mediated radical chemistry. nih.gov
Reactivity and Mechanistic Studies of 4 Iodomethyl Non 6 En 1 Yne
Investigation of Intramolecular Cyclization Pathways Initiated by the Iodomethyl Group
The proximate positioning of the iodomethyl group to the unsaturated alkyne and alkene moieties facilitates a variety of intramolecular cyclization reactions. These transformations can proceed through either radical or ionic intermediates, leading to the formation of diverse carbocyclic and heterocyclic ring systems.
The carbon-iodine bond in 4-(iodomethyl)non-6-en-1-yne is susceptible to homolytic cleavage, providing a facile entry into radical-mediated cyclization cascades. Generation of a primary radical at the methylene (B1212753) carbon can be achieved using standard radical initiators, such as tributyltin hydride (Bu₃SnH) with azobisisobutyronitrile (AIBN), or through photoredox catalysis. Once formed, this radical can undergo intramolecular addition to either the alkyne or the alkene.
The regioselectivity of these radical cyclizations is generally governed by Baldwin's rules, which favor reaction pathways that have more favorable orbital overlap. For the radical derived from this compound, several cyclization modes are possible:
5-exo-dig cyclization: Attack of the radical onto the proximal carbon of the alkyne would lead to a five-membered ring containing an exocyclic vinyl radical. This pathway is generally favored for alkyne cyclizations.
6-endo-dig cyclization: Attack of the radical onto the distal carbon of the alkyne would result in a six-membered ring with the radical center within the ring. This pathway is typically disfavored.
7-exo-trig cyclization: Addition of the radical to the alkene would form a seven-membered ring. While possible, the formation of seven-membered rings via radical cyclization can be slower than five- or six-membered ring closures.
8-endo-trig cyclization: This pathway is generally disfavored.
Studies on similar 1,6-enynes have shown that radical cyclizations can be highly selective. For instance, the radical generated from an alkyl iodide can add to an alkyne, followed by cyclization onto a tethered alkene, in a cascade process to form complex polycyclic structures. The specific outcome for this compound would depend on the reaction conditions, including the radical initiator and the presence of any trapping agents.
Below is a table summarizing potential products from radical cyclization pathways:
| Cyclization Mode | Ring Size | Intermediate | Potential Product Type |
| 5-exo-dig | 5 | Vinyl radical | Methylene-substituted cyclopentane (B165970) derivative |
| 7-exo-trig | 7 | Alkyl radical | Fused or bridged bicyclic system (if further reaction occurs) |
In addition to radical pathways, the iodomethyl group can initiate ionic cyclizations. The presence of a Lewis acid or a silver salt can promote the formation of a carbocation or an iodonium (B1229267) ion, which can then be attacked by the electron-rich alkyne or alkene moieties.
In an electrophilic cyclization, an external electrophile (E⁺) could add to the alkyne or alkene, generating a vinyl or alkyl cation, respectively. This cation could then be trapped by the iodomethyl group acting as a nucleophile. More likely, however, is the activation of the iodomethyl group itself. For instance, treatment with a silver salt could lead to the formation of a primary carbocation, which could then be attacked by the π-bonds of the alkyne or alkene.
Alternatively, iodine-induced cyclizations, often employing molecular iodine (I₂), are a well-established method for the synthesis of iodine-containing heterocycles and carbocycles. acs.org While the starting material already contains iodine, the principle of electrophilic activation of a π-system by an iodonium species is relevant. In the context of this compound, an external electrophilic iodine source could preferentially react with the more nucleophilic alkene or alkyne, leading to cyclization. The outcome would be influenced by the relative nucleophilicity of the double and triple bonds.
Exploration of Cross-Coupling Reactions Involving the Iodomethyl Moiety
The iodomethyl group serves as a key handle for the introduction of a wide variety of substituents through transition metal-catalyzed cross-coupling reactions. Both palladium and copper-based catalytic systems are well-suited for this purpose.
Palladium-catalyzed cross-coupling reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation. researchgate.netorganic-chemistry.org Several named reactions are relevant to the iodomethyl group in this compound.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the iodomethyl group with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. masterorganicchemistry.comnih.govnih.gov This would allow for the introduction of aryl, vinyl, or alkyl groups.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. nih.gov It is known for its high functional group tolerance and can be effective for coupling with primary alkyl halides.
Sonogashira Coupling: While typically used for coupling terminal alkynes with aryl or vinyl halides, variations involving alkyl halides exist. However, direct Sonogashira coupling with the iodomethyl group might be challenging and less common than with sp²-hybridized carbons.
Heck Reaction: The Heck reaction involves the coupling of an organic halide with an alkene. In this case, the iodomethyl group could potentially couple with another alkene, leading to the formation of a new carbon-carbon bond and a substituted alkene.
A general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition of the alkyl iodide to a Pd(0) complex, transmetalation of the organometallic reagent to the resulting Pd(II) complex, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. researchgate.net
The following table outlines potential products from various palladium-catalyzed cross-coupling reactions:
| Coupling Reaction | Organometallic Reagent | Product Type |
| Suzuki-Miyaura | R-B(OR)₂ | 4-(R-methyl)non-6-en-1-yne |
| Negishi | R-ZnX | 4-(R-methyl)non-6-en-1-yne |
| Heck | Alkene (R'-CH=CH₂) | 4-(R'-CH=CH-CH₂)-non-6-en-1-yne |
Copper-catalyzed or mediated coupling reactions offer a complementary approach to palladium-based methods.
Ullmann Condensation: The Ullmann reaction and its variations are classic copper-mediated couplings, often used for forming carbon-heteroatom bonds (e.g., C-N, C-O, C-S). The iodomethyl group of this compound could react with amines, alcohols, or thiols in the presence of a copper catalyst to form the corresponding substituted products.
Copper-Catalyzed Alkynylation: While Sonogashira coupling is palladium-catalyzed, copper acetylides are key intermediates. Copper-catalyzed methods for the coupling of alkyl halides with terminal alkynes have also been developed.
These copper-mediated reactions often proceed through mechanisms that can differ from their palladium-catalyzed counterparts, sometimes involving radical pathways or organocopper intermediates. The choice of ligands, base, and solvent is crucial for achieving high yields and selectivity.
Reactivity of the Alkyne and Alkene Functionalities in the Presence of the Iodomethyl Group
The presence of the iodomethyl group can influence the reactivity of the alkyne and alkene moieties. A key question is the chemoselectivity of reactions that can occur at either of these unsaturated sites.
The terminal alkyne is generally more sterically accessible than the internal disubstituted alkene. However, the internal alkene is typically more electron-rich and therefore more nucleophilic. The relative reactivity will depend on the specific reaction conditions.
Hydrogenation: Catalytic hydrogenation would likely reduce both the alkyne and the alkene. However, chemoselective reduction is possible. For example, using Lindlar's catalyst would be expected to selectively reduce the alkyne to a cis-alkene, leaving the existing alkene and the iodomethyl group intact. Conversely, certain catalysts might preferentially reduce the alkene.
Hydroboration-Oxidation: This two-step sequence adds a hydroxyl group across the double or triple bond. Hydroboration of the terminal alkyne would lead to an aldehyde after oxidation, while hydroboration of the internal alkene would yield a secondary alcohol. The regioselectivity and chemoselectivity would be influenced by the steric and electronic properties of the substrate and the borane (B79455) reagent used.
Epoxidation: The more electron-rich internal alkene would be expected to be more reactive towards epoxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) than the less nucleophilic alkyne.
Addition of Halogens: The addition of halogens (e.g., Br₂) would likely react with both the alkene and the alkyne, potentially leading to a mixture of products unless carefully controlled.
The iodomethyl group is relatively stable under many of these conditions but could potentially participate in side reactions, especially in the presence of strong nucleophiles or bases, which could lead to elimination or substitution.
The table below summarizes the expected major products from the chemoselective reactions of the alkyne and alkene functionalities:
| Reaction | Reagent | Expected Major Product |
| Selective Hydrogenation | H₂, Lindlar's Catalyst | 4-(Iodomethyl)nona-1,6-diene |
| Epoxidation | m-CPBA | 4-(Iodomethyl)-6,7-epoxynon-1-yne |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | 4-(Iodomethyl)non-6-en-1-al (from alkyne) or 4-(Iodomethyl)non-1-yn-6-ol (from alkene) |
Chemoselective Transformations
The presence of multiple reactive sites—the terminal alkyne, the internal alkene, and the primary alkyl iodide—within this compound offers the potential for highly chemoselective reactions. The outcome of a reaction would likely be dictated by the choice of reagents and reaction conditions. For instance, the iodomethyl group is a competent electrophile, susceptible to nucleophilic substitution. In contrast, the alkyne and alkene moieties can undergo a variety of transformations, including metal-catalyzed cross-coupling reactions, hydrofunctionalizations, and cycloadditions.
In the context of related systems, hypervalent iodine(III) reagents have been shown to mediate solvent-dependent chemoselective syntheses. For example, the reaction of o-alkenylbenzamide derivatives with (phenyliodonio)sulfamate (PISA) can lead to different isoquinolinone derivatives depending on the solvent used, such as acetonitrile (B52724) or wet hexafluoro-2-isopropanol. This highlights the possibility of controlling the reaction pathway of multifunctional molecules like this compound through careful solvent selection.
Furthermore, the divergent synthesis of thioether-functionalized trifluoromethyl-alkynes, 1,3-dienes, and allenes from 2-trifluoromethyl-1,3-conjugated enynes demonstrates how the choice of nucleophile and reaction conditions can dictate the regioselective addition pattern to an enyne system. Thiophenols, for instance, can be directed to either a 1,2-addition or a 3,4-addition based on the solvent, leading to different product classes. This suggests that the alkene and alkyne of this compound could be selectively functionalized with careful control over the reaction parameters.
A hypothetical example of a chemoselective transformation of a related 1,6-enyne is presented in the table below:
| Starting Material | Reagent | Product | Reaction Type |
| A generic 1,6-enyne | Sulfur Nucleophile (Thiophenol) | Thioether-functionalized alkyne or 1,3-diene | Nucleophilic Addition |
| A generic 1,6-enyne | (Phenyliodonio)sulfamate (PISA) | Cyclized Isoquinolinone derivative | Electrophilic Cyclization |
Tandem Reaction Sequences
The 1,6-enyne scaffold of this compound is particularly well-suited for tandem or cascade reactions, where a single set of reagents initiates a sequence of bond-forming events to rapidly build molecular complexity. Radical reactions, in particular, are powerful tools for initiating such cascades.
For instance, research on the difunctionalization of 1,6-enynes has shown that radical addition to the alkyne or alkene can trigger a cyclization event. An iodide radical, for example, could add to the triple bond of a 1,6-enyne, followed by a 6-exo cyclization to form a tertiary radical, which can then be trapped. nih.gov Similarly, a visible-light-induced tandem radical trifluoromethylation/cyclization/iodination of 1,6-enynes has been reported, leading to highly functionalized pyrrolidines and benzofurans. nih.gov In this process, a trifluoromethyl radical adds to the enyne, initiating a 5-exo-dig cyclization, followed by iodination. nih.gov
Iodine-promoted cascade cycloisomerization of 1-en-6,11-diynes has also been documented, leading to the formation of iodocarbazoles through a tandem iodocyclization with migration and aromatization. This highlights the role of iodine not just as a potential leaving group in the iodomethyl moiety, but also as a promoter for complex cyclizations of the enyne system.
The table below illustrates a representative tandem reaction of a generic 1,6-enyne:
| Starting Material | Reagents | Key Intermediates | Final Product |
| A generic 1,6-enyne | Togni's Reagent, LiI, Ph3P, visible light | Trifluoromethyl radical, vinyl radical | Trifluoromethyl-substituted, iodinated pyrrolidine |
| A generic 1,6-enyne | I2, TBHP | Iodide radical, tertiary radical | Iodo and hydroxy-functionalized N-heterocycle |
Elucidation of Reaction Mechanisms via Kinetic and Advanced Spectroscopic Analyses for Mechanistic Insights
While no specific mechanistic studies have been performed on this compound, the investigation of related enyne reactions provides a framework for understanding its potential reaction pathways. The mechanisms of enyne metathesis, for example, have been a subject of detailed study. acs.org These studies often employ kinetic analysis to determine reaction rates and the influence of catalyst and substrate structure on the reaction outcome. acs.org
For iodine-catalyzed reactions, mechanistic investigations often explore the role of the iodonium ion as the active catalyst. chemrxiv.orgnih.gov In the case of carbonyl-alkyne metathesis, it has been proposed that the reaction proceeds through a [2+2] cycloaddition to form an oxetene intermediate, followed by an electrocyclic ring-opening. chemrxiv.orgnih.gov Mechanistic studies on such reactions can involve control experiments, such as the incubation of the alkyne with iodine under different conditions to probe for side reactions like iodine addition to the triple bond. chemrxiv.org
Advanced spectroscopic techniques are indispensable for elucidating reaction mechanisms. For instance, in the study of chemoselective O-alkylation of pyrimidinones, the structure of the products was unambiguously determined using single-crystal X-ray analyses and two-dimensional nuclear magnetic resonance (NMR) experiments. For radical-mediated reactions, such as the visible-light-induced cascade of 1,6-enynes, the involvement of radical intermediates is often confirmed by the addition of radical inhibitors like TEMPO, which leads to lower yields. chemistryviews.org
The table below summarizes common techniques used for mechanistic elucidation in related systems:
| Mechanistic Question | Investigative Technique | Expected Outcome |
| Involvement of Radical Intermediates | Addition of Radical Inhibitors (e.g., TEMPO) | Significant decrease in reaction yield |
| Structure of Reaction Products | Single-crystal X-ray analysis, 2D NMR | Unambiguous determination of molecular structure and stereochemistry |
| Role of Catalytic Species | Kinetic Studies, Control Experiments | Determination of rate laws, identification of active catalyst |
| Reaction Intermediates | In-situ Spectroscopic Monitoring (e.g., NMR, IR) | Direct observation of transient species |
Applications of 4 Iodomethyl Non 6 En 1 Yne As a Synthetic Building Block
Utilization in the Synthesis of Structurally Complex Natural Products
While direct and extensive examples of the application of 4-(Iodomethyl)non-6-en-1-yne in the total synthesis of specific, complex natural products are not prevalent in widely accessible literature, the strategic placement of its functional groups suggests its utility in such endeavors. The enyne motif is a common feature in a variety of natural products, and the iodomethyl group provides a reactive handle for introducing key carbon-carbon or carbon-heteroatom bonds.
Hypothetical Synthetic Strategies:
Intramolecular Cyclizations: The compound is primed for intramolecular cyclization reactions. For instance, a radical cyclization initiated at the carbon-iodine bond could lead to the formation of five- or six-membered rings, a common structural motif in terpenoids and alkaloids.
Cross-Coupling Reactions: The iodide can serve as a substrate in various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the attachment of complex fragments. The alkyne and alkene can then be further manipulated to complete the natural product's core structure.
A hypothetical retrosynthetic analysis of a complex polycyclic natural product might envision this compound as a key fragment, where each of its functional groups is sequentially or concertedly utilized to build stereocenters and ring systems.
Role as a Precursor for the Development of Novel Pharmaceutical Scaffolds
The development of novel pharmaceutical agents often relies on the creation of diverse molecular scaffolds that can be further functionalized to interact with biological targets. The structural attributes of this compound make it an intriguing starting point for generating such scaffolds.
The combination of the alkyne and alkene moieties allows for a range of transformations to produce diverse heterocyclic and carbocyclic systems. The terminal alkyne, for instance, is a key participant in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole rings, a common feature in many pharmaceutical compounds.
Table 1: Potential Pharmaceutical Scaffolds Derivable from this compound
| Scaffold Type | Synthetic Transformation | Potential Therapeutic Area |
| Substituted Pyrrolidines/Piperidines | Intramolecular aminocyclization | CNS disorders, antivirals |
| Fused Bicyclic Systems | Enyne metathesis | Oncology, anti-inflammatory |
| Triazole-containing macrocycles | "Click" chemistry followed by macrolactonization | Antibacterials, antivirals |
| Spirocyclic Compounds | Tandem cyclization-rearrangement | Oncology |
The alkyl iodide functionality provides a straightforward point for diversification, allowing for the introduction of various pharmacophoric groups through nucleophilic substitution reactions. This late-stage functionalization is a valuable strategy in medicinal chemistry for rapidly generating libraries of related compounds for structure-activity relationship (SAR) studies.
Development of New Polyfunctionalized Organic Molecules via Transformations of this compound
The inherent reactivity of each functional group in this compound can be harnessed to create a wide array of novel polyfunctionalized molecules. The chemoselective transformation of one functional group in the presence of the others is a key strategy in unlocking its synthetic potential.
Table 2: Chemoselective Transformations of this compound
| Reagent/Catalyst | Targeted Functional Group | Product Functional Group |
| Azide (e.g., NaN3) | Alkyl Iodide | Azide |
| Organocuprates | Alkyl Iodide | Alkylated product |
| Lindlar's Catalyst/H2 | Alkyne | (Z)-Alkene |
| Na/NH3 | Alkyne | (E)-Alkene |
| Grubbs' Catalyst | Alkene/Alkyne | Enyne metathesis products |
| OsO4 | Alkene | Diol |
| Sonogashira Coupling Reagents | Alkyne | Substituted Alkyne |
Detailed Research Findings:
While specific research focused solely on this compound is limited, the broader literature on the reactions of iodinated enynes provides a solid foundation for predicting its reactivity. For example, palladium-catalyzed intramolecular cyclization/cross-coupling cascade reactions of similar substrates have been shown to produce complex polycyclic systems in a single step. The presence of the terminal alkyne also opens up possibilities for Pauson-Khand reactions to construct cyclopentenone-containing structures.
Furthermore, the conversion of the iodomethyl group to other functionalities such as an azide, a thiol, or a phosphonium (B103445) salt would dramatically expand the range of accessible polyfunctionalized molecules, each with its own unique synthetic utility. The sequential application of reactions targeting each of the three functional groups allows for a modular and highly versatile approach to organic synthesis.
Advanced Theoretical and Computational Investigations of 4 Iodomethyl Non 6 En 1 Yne
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and reactivity of molecules like 4-(Iodomethyl)non-6-en-1-yne. These studies would typically begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a variety of electronic properties and reactivity descriptors can be calculated.
Local reactivity descriptors, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich and electron-poor regions of this compound. The MEP map would likely show negative potential (red and yellow regions) around the triple bond (alkyne) and double bond (alkene), indicating these as sites susceptible to electrophilic attack. The area around the iodine atom would also be of interest, as it is a large, polarizable atom that can participate in various interactions. Fukui functions could also be calculated to more precisely pinpoint the sites most susceptible to nucleophilic, electrophilic, and radical attack.
Table 1: Hypothetical DFT-Calculated Global Reactivity Descriptors for this compound
| Descriptor | Value (Arbitrary Units) | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity and stability. |
| Ionization Potential | 8.5 eV | The energy required to remove an electron. |
| Electron Affinity | 1.2 eV | The energy released when an electron is added. |
| Electronegativity (χ) | 4.85 | A measure of the ability to attract electrons. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.
Computational Elucidation of Reaction Transition States and Pathways
Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by mapping out their potential energy surfaces. For this compound, this would involve identifying the transition states and intermediates for various potential reactions, such as nucleophilic substitution at the carbon bearing the iodine, or addition reactions at the alkyne or alkene moieties.
By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy for each step of the reaction, which is crucial for determining the reaction rate and feasibility. For instance, the transition state for an SN2 reaction at the iodomethyl group would be located and its structure and energy determined. This would allow for a comparison of the energetic barriers for different nucleophiles. Similarly, the pathways for electrophilic addition to the double or triple bonds could be modeled to predict regioselectivity and stereoselectivity.
Conformational Analysis and Stereochemical Influences on Reactivity
The reactivity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. A thorough conformational analysis would involve systematically rotating the single bonds in the molecule to identify all possible low-energy conformers. The relative energies of these conformers would be calculated to determine their populations at a given temperature.
The presence of a stereocenter at the fourth carbon atom means that this compound can exist as two enantiomers, (R)- and (S)-4-(Iodomethyl)non-6-en-1-yne. Computational studies could explore how the stereochemistry at this center influences the molecule's preferred conformations and, consequently, its reactivity. For example, the accessibility of the reactive sites (the iodomethyl group, the double bond, and the triple bond) may differ between the various conformers of each enantiomer, leading to different reaction outcomes or rates.
Prediction of Novel Reactivity Patterns and Synthetic Opportunities
Based on the comprehensive understanding of the electronic structure, reaction pathways, and conformational preferences of this compound obtained from the aforementioned computational studies, it becomes possible to predict novel reactivity patterns. For example, calculations might reveal an unexpected intramolecular reaction pathway, where the alkyne or alkene functional group acts as an internal nucleophile, leading to the formation of a cyclic product.
These theoretical predictions can guide experimental chemists in designing new synthetic strategies. By understanding the energetic barriers and the structures of transition states, reaction conditions can be optimized to favor a desired product. Computational studies might also suggest novel applications for this compound as a building block in the synthesis of more complex molecules, based on its predicted reactivity with various reagents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
